molecular formula C5H8O2S B14219412 5-Hydroxy-3-sulfanylpent-3-en-2-one CAS No. 528825-09-4

5-Hydroxy-3-sulfanylpent-3-en-2-one

Cat. No.: B14219412
CAS No.: 528825-09-4
M. Wt: 132.18 g/mol
InChI Key: XHWVEHYJLJOREK-UHFFFAOYSA-N
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Description

5-Hydroxy-3-sulfanylpent-3-en-2-one is an organic compound characterized by the presence of a hydroxyl group, a thiol group, and a double bond within a five-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-sulfanylpent-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-penten-2-one and thiol-containing compounds.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of 3-penten-2-one.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-sulfanylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5-Hydroxy-3-sulfanylpent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-sulfanylpent-3-en-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2(5H)-furanone: Shares the hydroxyl group but differs in the ring structure.

    3-Mercapto-2-butanone: Contains a thiol group but has a different carbon chain length and structure.

Uniqueness

This detailed article provides a comprehensive overview of 5-Hydroxy-3-sulfanylpent-3-en-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

528825-09-4

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

5-hydroxy-3-sulfanylpent-3-en-2-one

InChI

InChI=1S/C5H8O2S/c1-4(7)5(8)2-3-6/h2,6,8H,3H2,1H3

InChI Key

XHWVEHYJLJOREK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CCO)S

Origin of Product

United States

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